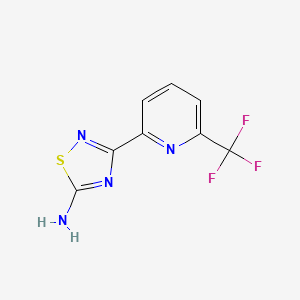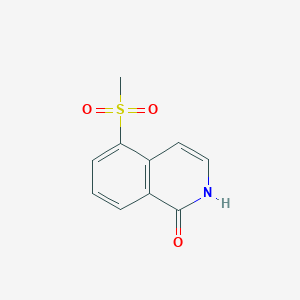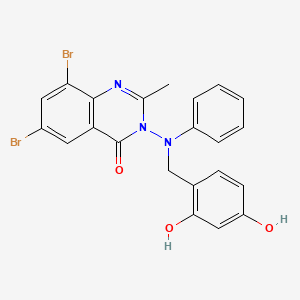
4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine atoms and a phenylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of bromine atoms at the 6 and 8 positions. The phenylamino group is then attached through a nucleophilic substitution reaction, and the final step involves the methylation of the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or reduced quinazolinone compounds.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the bromine and phenylamino substitutions.
6,8-Dibromoquinazolinone: A simpler derivative with only bromine substitutions.
2-Methylquinazolinone: A derivative with a methyl group at the 2-position.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
71477-00-4 |
|---|---|
Molekularformel |
C22H17Br2N3O3 |
Molekulargewicht |
531.2 g/mol |
IUPAC-Name |
6,8-dibromo-3-[N-[(2,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H17Br2N3O3/c1-13-25-21-18(9-15(23)10-19(21)24)22(30)27(13)26(16-5-3-2-4-6-16)12-14-7-8-17(28)11-20(14)29/h2-11,28-29H,12H2,1H3 |
InChI-Schlüssel |
NHBLKMGPWCTQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


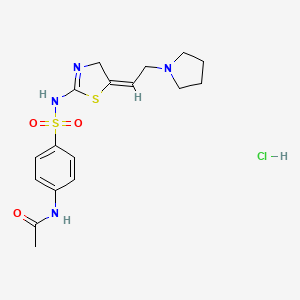
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
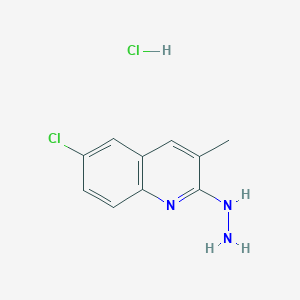
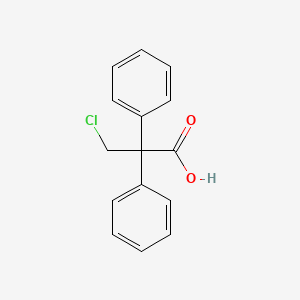

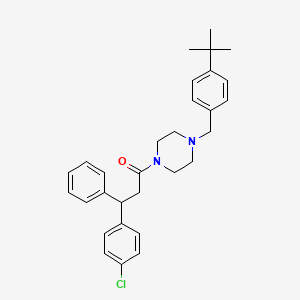

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
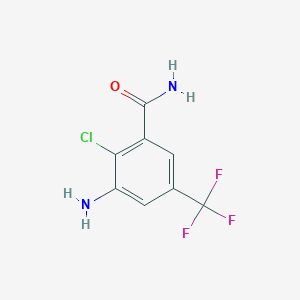
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
